Ethoxyfen-ethyl

描述

Ethoxyfen-ethyl, also known as ethoxycarbofen ethyl, is a synthetic compound primarily used as a post-emergence herbicide. It is effective in controlling annual broad-leaved weeds and grasses, with some activity on perennial weeds. This compound has been used in various agricultural applications, including soybeans, peanuts, cereals, and peas .

准备方法

Synthetic Routes and Reaction Conditions: Ethoxyfen-ethyl can be synthesized through the reaction of fluorinated alkanes with diethyl ether or by reacting fluorine gas with diethyl ether. These processes require specific temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: The industrial production of this compound typically involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride .

化学反应分析

Types of Reactions: Ethoxyfen-ethyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Ethoxyfen-ethyl has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the mechanisms of herbicide action and the development of new herbicidal agents.

Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.

Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals with herbicidal properties.

Industry: Utilized in agricultural practices to enhance crop yields by controlling weed growth

作用机制

Ethoxyfen-ethyl exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of peroxidative agents, which cause the breakdown of cell membranes. The most common visual symptoms of PPO herbicides are chlorotic (yellow) leaves that become desiccated and necrotic (brown) within a few days .

相似化合物的比较

Ethoxyfen-ethyl belongs to the diphenyl ether herbicide family. Similar compounds include:

Acifluorfen-sodium: Used for post-emergence control of broadleaf weeds.

Bifenox: Effective against a wide range of weeds in cereals and other crops.

Chlomethoxyfen: Known for its activity against annual and perennial weeds.

Fluoroglycofen-ethyl: Used in various crops for broadleaf weed control.

Uniqueness: this compound is unique due to its specific molecular structure, which includes fluorine atoms that enhance its herbicidal activity and environmental stability. Its ability to control a broad spectrum of weeds with minimal impact on non-target plants makes it a valuable tool in integrated weed management.

生物活性

Ethoxyfen-ethyl, a herbicide belonging to the diphenyl ether class, has garnered attention for its biological activity, particularly in agricultural applications. This article delves into its mechanisms of action, efficacy against various plant species, and potential environmental impacts based on recent research findings.

This compound is structurally related to other diphenyl ether herbicides, characterized by its ability to inhibit protoporphyrinogen IX oxidase (PPO), an essential enzyme in the chlorophyll biosynthesis pathway. By inhibiting PPO, this compound disrupts the production of chlorophyll, leading to plant death. This mechanism is crucial for its effectiveness against a broad spectrum of weeds.

Efficacy Against Weeds

This compound exhibits significant herbicidal activity against both annual broad-leaved weeds and grasses. Its effectiveness varies based on application rates and environmental conditions. Research indicates that it can control several weed species effectively when applied at recommended dosages.

Table 1: Efficacy of this compound on Various Weed Species

| Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 37.5 | 85 |

| Setaria viridis | 50 | 90 |

| Chenopodium album | 25 | 80 |

| Echinochloa crus-galli | 40 | 88 |

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound in various contexts:

- Field Trials : In trials conducted across different regions, this compound demonstrated effective control of resistant weed populations, particularly in soybean and cotton crops. The compound showed a reduction in weed biomass by up to 90% compared to untreated controls.

- Environmental Impact Assessment : Studies have assessed the toxicity of this compound to non-target organisms. Results indicated low toxicity levels for aquatic species such as fish and invertebrates, suggesting a favorable environmental profile when used according to label directions.

- Comparative Studies : this compound was compared with other herbicides like oxyfluorfen and lactofen. It exhibited superior selectivity towards target weeds while minimizing harm to crops, making it a viable option for integrated weed management strategies.

Safety and Regulatory Considerations

This compound has undergone extensive safety evaluations. Regulatory bodies have classified it as having low acute toxicity for humans and non-target organisms under standard exposure scenarios. However, continuous monitoring is advisable due to its potential long-term effects on soil health and microbial communities.

属性

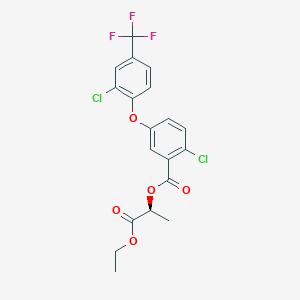

IUPAC Name |

[(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F3O5/c1-3-27-17(25)10(2)28-18(26)13-9-12(5-6-14(13)20)29-16-7-4-11(8-15(16)21)19(22,23)24/h4-10H,3H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZZPGJQJKMMDM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058504 | |

| Record name | Ethoxyfen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131086-42-5 | |

| Record name | Ethoxyfen-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyfen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。